molecular formula C11H13BrO B2498526 1-Bromo-3-(1-methoxycyclobutyl)benzene CAS No. 1895962-42-1

1-Bromo-3-(1-methoxycyclobutyl)benzene

Cat. No. B2498526
CAS RN: 1895962-42-1
M. Wt: 241.128
InChI Key: HOJVUOBYINTZGI-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methoxycyclobutyl)benzene is a chemical compound with the molecular formula C11H13BrO . It contains a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(1-methoxycyclobutyl)benzene includes a methoxycyclobutyl group attached to the benzene ring at the 3rd position and a bromine atom attached at the 1st position . The InChI code for this compound is 1S/C11H13BrO/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-3-(1-methoxycyclobutyl)benzene is 241.13 . It’s a liquid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

These applications highlight the versatility of 1-bromo-3-(1-methoxycyclobutyl)benzene across various scientific domains. Its unique structure and reactivity make it a valuable tool for advancing research in chemistry, biology, and materials science. If you need further details or additional applications, feel free to ask

Safety and Hazards

1-Bromo-3-(1-methoxycyclobutyl)benzene is labeled with the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-3-(1-methoxycyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJVUOBYINTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(1-methoxycyclobutyl)benzene

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